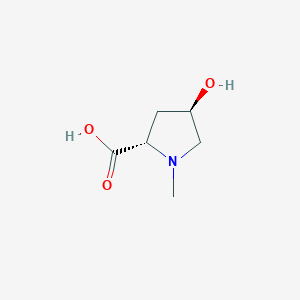

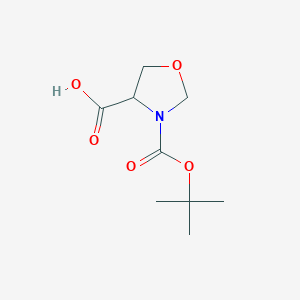

3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid, commonly known as Boc-4-oxazolidinecarboxylic acid, is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been used in various fields of research such as medicinal chemistry, drug discovery, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Antibacterial Agent Synthesis

3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial activities. These derivatives showcased enhanced antibacterial properties against strains like Bacillus subtilis and Staphylococcus aureus compared to their related compounds. Notably, certain derivatives exhibited significant antibacterial activities, surpassing those of well-known antibiotics like Penicillin G and Kanamycin B, especially against Pseudomonas aeruginosa (Song et al., 2009).

Peptide Synthesis

The compound has been utilized in the synthesis of dipeptide 4-nitroanilides, incorporating non-proteinogenic amino acids. This process involved convenient methods like the isocyanate method and the mixed anhydride procedure, allowing for the generation of amino acid 4-nitroanilides and their extension to dipeptide 4-nitroanilides (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Anticancer Agent Synthesis

Functionalized amino acid derivatives using this compound have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Some compounds demonstrated notable cytotoxicity, particularly against ovarian and oral cancers, highlighting their potential as frameworks for designing new anticancer agents (Kumar et al., 2009).

Protease Inhibitor Synthesis

This compound has been a crucial intermediate in the synthesis of peptides containing a trifluoromethyl ketone group, which exhibited inhibitory activity against the severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro). Such peptides could have implications in the treatment or prevention of diseases caused by coronaviruses (Sydnes et al., 2006).

Wirkmechanismus

Target of Action

Similar compounds have been shown to exhibit antibacterial activities , suggesting that their targets may be bacterial proteins or enzymes.

Mode of Action

A related study suggests that similar compounds may act through a nucleophilic substitution reaction facilitated by intramolecular hydrogen bonding .

Biochemical Pathways

Oxazoline derivatives are known to be involved in various biological activities, indicating that they may interact with multiple biochemical pathways .

Result of Action

Some derivatives of this compound have shown significant anti-breast cancer activity, suggesting potential cytotoxic effects . Additionally, certain derivatives have exhibited better antibacterial activities against various bacterial strains .

Eigenschaften

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-14-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAOMDJJZKWOPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1COCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901182783 |

Source

|

| Record name | 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1253789-16-0 |

Source

|

| Record name | 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253789-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.